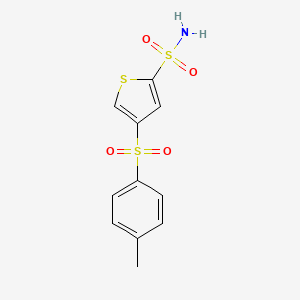
2-ethenyl-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-N-methylbenzamide: is an organic compound belonging to the class of benzamides It is characterized by the presence of an ethenyl group attached to the benzene ring and a methyl group attached to the nitrogen atom of the amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenyl-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of N-methylbenzamide with an appropriate ethenylating agent under controlled conditions. For example, the reaction can be carried out using vinyl halides in the presence of a base such as potassium carbonate. The reaction typically proceeds at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper-based catalysts, can also enhance the efficiency of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethenyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly used.
Major Products Formed:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Applications De Recherche Scientifique
2-Ethenyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-ethenyl-N-methylbenzamide involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity. The amide functional group can also form hydrogen bonds with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
N-Methylbenzamide: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
N-Ethylbenzamide: Contains an ethyl group instead of a methyl group, leading to different chemical properties.
N,N-Dimethylbenzamide: Contains two methyl groups on the nitrogen atom, affecting its reactivity and solubility.
Uniqueness: 2-Ethenyl-N-methylbenzamide is unique due to the presence of both an ethenyl group and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
27326-47-2 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2-ethenyl-N-methylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-3-8-6-4-5-7-9(8)10(12)11-2/h3-7H,1H2,2H3,(H,11,12) |
Clé InChI |
CXXMDIDEIRUMFD-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC=C1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



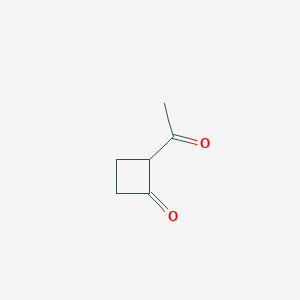
![4H-Furo[2,3-f]indazole](/img/structure/B13967658.png)
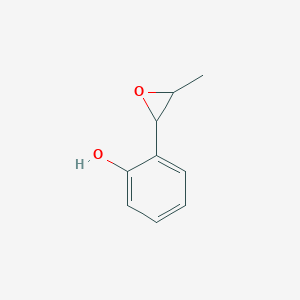
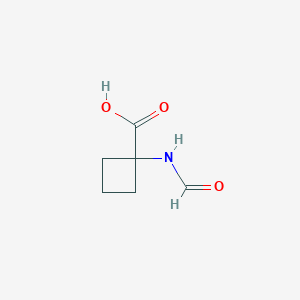
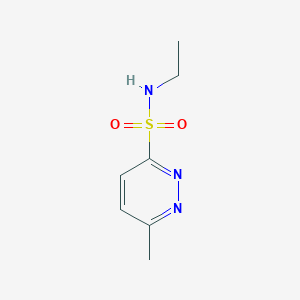
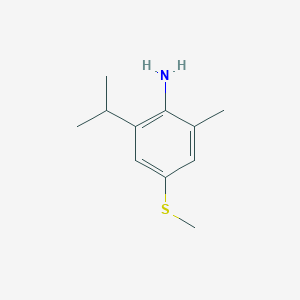
![Tert-butyl (6-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13967698.png)
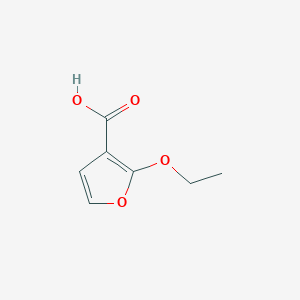
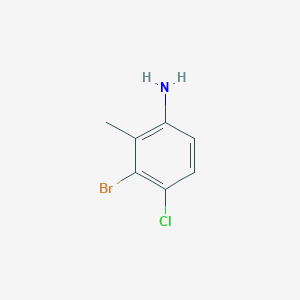
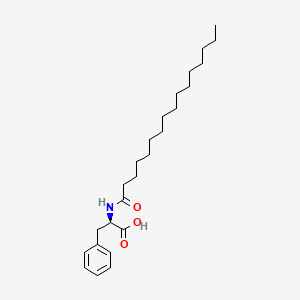

![[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone](/img/structure/B13967731.png)
